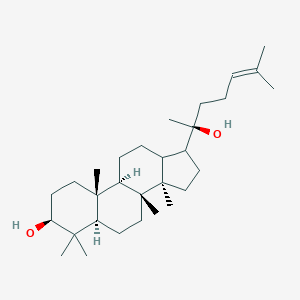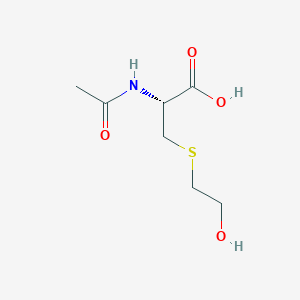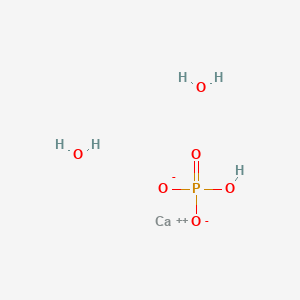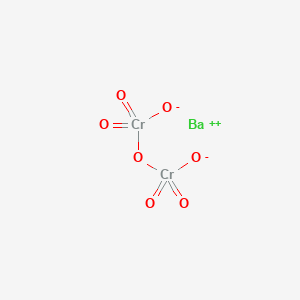![molecular formula C14H17NO4 B084779 1-[(苄氧羰基)哌啶-4-羧酸] CAS No. 10314-98-4](/img/structure/B84779.png)
1-[(苄氧羰基)哌啶-4-羧酸]
概述
描述
Synthesis Analysis
The synthesis of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid derivatives and related compounds involves various strategies, including N hydrocarbylation, chloridization, cyclic addition, and hydrolysis processes. These methods have been optimized to improve yields and simplify operational steps. For example, a new synthesis method for a related compound, 1-benzenemethyl piperidine-4-carboxylic acid, demonstrated a yield increase of more than 10% compared to previous literature, highlighting advancements in synthesis techniques (L. Chun, 2000).
Molecular Structure Analysis
The molecular structure of related piperidine derivatives has been elucidated through crystallography, showing their crystallization in specific space groups and detailing unit-cell parameters. Such structural analyses provide insights into the molecular geometry, conformation, and stereochemistry of these compounds, which are crucial for understanding their chemical behavior and reactivity (P. Sudhakar et al., 2005).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, contributing to their versatility in synthetic applications. For instance, the synthesis and evaluation of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) as inhibitors showcase the chemical functionality and potential pharmaceutical relevance of these compounds (F. Picard et al., 2000).
Physical Properties Analysis
The physical properties, such as crystal structure and solubility, play a significant role in the application and handling of these compounds. Studies on compounds like 4-piperidinecarboxylic acid hydrochloride reveal detailed crystallographic data, including the piperidine ring's conformation and the molecular interactions within crystals (M. Szafran et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are fundamental for the practical use of these compounds in synthesis and drug development. Investigations into the synthesis, reactivity, and evaluation of derivatives highlight the chemical versatility and potential applications of piperidine-based compounds (Samir Ibenmoussa et al., 1998).
科学研究应用
螺环化合物的合成:Freund 和 Mederski (2000) 的一项研究展示了从 1-[(叔丁氧羰基)哌啶-4-羧酸] 开始合成螺[吲哚-3,4'-哌啶]-2-酮的合成路线。该方法对于合成具有潜在药理学意义的化合物(如天然产物和治疗肝脏疾病的药物)具有重要意义 (Freund & Mederski, 2000)。
新的合成方法:Chun (2000) 提出了一种 1 苯甲基哌啶 4 羧酸的新合成方法,与以前的方法相比,该方法提供了改进的操作方法和更高的产率 (Chun, 2000)。
哌啶二酮衍生物:Ibenmoussa 等人 (1998) 探索了 1-苄基-2,4-哌啶二酮-3-羧酸衍生物的制备和反应性,该衍生物用于合成具有药理学意义的化合物,包括抗癫痫药和除草剂 (Ibenmoussa 等人,1998)。
哌啶衍生物的合成:Acharya 和 Clive (2010) 探索了从丝氨酸合成哌啶衍生物,为一系列具有取代哌啶单元的胺提供了一条光学纯哌啶的途径。该方法对于合成各种胺具有多功能性 (Acharya & Clive, 2010)。
催化应用:Ghorbani‐Choghamarani 和 Azadi (2015) 描述了使用哌啶-4-羧酸 (PPCA) 合成纳米磁性可重复使用催化剂 Fe3O4-SA-PPCA,用于有效合成某些衍生物。这突出了它在催化中的作用 (Ghorbani‐Choghamarani & Azadi, 2015)。
抗血栓药物的开发:De Candia 等人 (2009) 合成了一系列尼可替酸和异尼可替酸的苄氧基苯胺,它们充当血小板聚集和凝血酶的抑制剂。该研究有助于开发新的抗血栓药物 (De Candia 等人,2009)。
安全和危害
作用机制
Target of Action
This compound is often used as a building block in the synthesis of various pharmaceuticals , suggesting that its targets may vary depending on the final product.
Biochemical Pathways
It has been used as a reactant for the synthesis of various compounds, including orally bioavailable p2y12 antagonists for inhibition of platelet aggregation . Therefore, it may indirectly influence biochemical pathways related to platelet aggregation.
Pharmacokinetics
Its physical properties such as molecular weight (26329 g/mol) and LogP (166) suggest that it may have reasonable bioavailability .
属性
IUPAC Name |
1-phenylmethoxycarbonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12-6-8-15(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTPNQRAHXRPMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10314-98-4 | |
| Record name | 1-Carbobenzoxy-4-piperidinecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

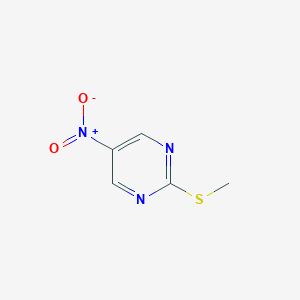

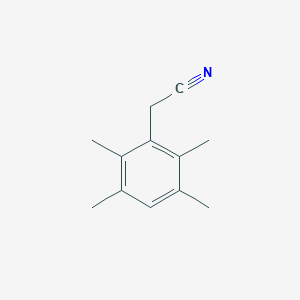
![Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate](/img/structure/B84709.png)
